2,2,6,6-Tetramethylheptanedinitrile
Overview
Description
2,6-DIMETHYL-2,6-HEPTANEDICARBONITRILE is an organic compound with the molecular formula C11H18N2. It is a nitrile derivative, characterized by the presence of two cyano groups attached to a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-2,6-HEPTANEDICARBONITRILE typically involves the reaction of 2,6-dimethylheptane with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by a cyano group.
Industrial Production Methods
Industrial production of 2,6-DIMETHYL-2,6-HEPTANEDICARBONITRILE follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-2,6-HEPTANEDICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 2,6-DIMETHYL-2,6-HEPTANEDICARBOXYLIC ACID
Reduction: 2,6-DIMETHYL-2,6-HEPTANEDIAMINE
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-DIMETHYL-2,6-HEPTANEDICARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-2,6-HEPTANEDICARBONITRILE depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-DIMETHYL-1,6-HEPTADIEN-4-OL
- DIETHYL 4-(2,3-DIMETHOXYPHENYL)-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
- 3,6-DIMETHYL-2,4-PYRIDINEDIOL
Uniqueness
2,6-DIMETHYL-2,6-HEPTANEDICARBONITRILE is unique due to its dual nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2,6,6-tetramethylheptanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(2,8-12)6-5-7-11(3,4)9-13/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHZNKFMAKWWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(C)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295007 | |
Record name | NSC99238 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-36-8 | |
Record name | NSC99238 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC99238 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIMETHYL-2,6-HEPTANEDICARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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